molecular formula C18H18F3NO2 B5533319 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 5744-15-0

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5533319
CAS No.: 5744-15-0
M. Wt: 337.3 g/mol
InChI Key: ROGWQMYBHCBXFC-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative characterized by a 2-isopropylphenoxy group attached to the acetamide backbone and a 3-(trifluoromethyl)phenyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)15-8-3-4-9-16(15)24-11-17(23)22-14-7-5-6-13(10-14)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGWQMYBHCBXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972918
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-15-0
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-isopropylphenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Activity/Use Key Features Reference
2-(2-Isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 2-Isopropylphenoxy C₁₈H₁₈F₃NO₂ 343.34 Not explicitly stated High lipophilicity due to isopropylphenoxy group; potential CNS activity N/A
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) 4-Phenylpiperazin-1-yl C₁₉H₂₀F₃N₃O 363.38 Anticonvulsant Enhanced solubility from basic piperazine moiety; white crystalline solid
2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide Diethylamino C₁₃H₁₇F₃N₂O 274.28 Not specified Smaller molecular weight; potential agrochemical use
ZK037 (2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide) Methylamino C₁₀H₁₁F₃N₂O 232.21 Not specified Simplified structure; lower molecular weight
N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide 2,6-Diethylphenyl, difluoro C₁₉H₁₈F₅NO₂ 387.34 Not specified Difluoro substitution; agricultural applications inferred
2-(Thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide Thiophen-2-yl, trifluoro-hydroxypropyl C₁₆H₁₅F₃NO₂S 366.36 Not specified Hybrid heterocyclic structure; potential antifungal activity

Structural and Functional Analysis

Trifluoromethyl Phenyl Group

All compounds share the N-[3-(trifluoromethyl)phenyl]acetamide core, which confers electron-withdrawing properties and resistance to metabolic degradation. This group is critical for interactions with hydrophobic binding pockets in biological targets .

Substituent Variations
  • However, this may reduce aqueous solubility compared to piperazinyl analogs .
  • Piperazinyl Group (Compound 14) : The 4-phenylpiperazin-1-yl substituent introduces basicity and hydrogen-bonding capacity, improving solubility and anticonvulsant efficacy in preclinical models .
  • Diethylamino Group: Found in 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide, this substituent reduces steric hindrance, possibly favoring agrochemical applications due to simpler synthesis .

Physicochemical Properties

  • Molecular Weight : The target compound (343.34 g/mol) is heavier than ZK037 (232.21 g/mol) but lighter than Compound 14 (363.38 g/mol). Higher molecular weight may influence bioavailability.
  • Solubility: Piperazinyl and amino-substituted analogs likely exhibit better aqueous solubility than the isopropylphenoxy derivative due to polar functional groups .

Biological Activity

The compound 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be described by its molecular formula C16H16F3N1O2C_{16}H_{16}F_3N_1O_2 and a molecular weight of approximately 315.29 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity due to the unique electronic properties imparted by fluorine atoms.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an insecticide and its effects on certain cellular pathways.

The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets. Studies suggest that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways, such as cancer cell proliferation and neurodegenerative disorders.

Anticancer Activity

A study demonstrated that derivatives similar to 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, a compound with a similar structure displayed GI50 values between 30-80 nM against various acute myeloid leukemia cell lines. This was attributed to the inhibition of FLT3 kinase phosphorylation and subsequent downstream signaling pathways, leading to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Insecticidal Properties

Research has shown that related compounds exhibit potent insecticidal activity against pests such as Plutella xylostella. In laboratory settings, mortality rates were assessed using leaf disc assays, revealing effective concentrations (LC50 values) that indicate significant bioactivity against these larvae .

Experimental Data

Study Biological Activity Methodology Key Findings
Anticancer StudyInhibition of FLT3 in leukemiaCell proliferation assaysGI50 values: 30-80 nM; apoptosis induction observed
Insecticidal StudyToxicity against Plutella xylostellaLeaf disc bioassayEffective LC50 values; significant mortality rates

Synthesis

The synthesis of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of isopropyl phenol derivatives with acetamides under controlled conditions. The synthetic route may include steps such as:

  • Formation of the Phenoxy Group : Reacting isopropyl phenol with an appropriate halogenated acetamide.
  • Trifluoromethylation : Introducing the trifluoromethyl group through electrophilic substitution.
  • Purification : Using column chromatography to isolate the desired product.

Q & A

Q. What are the optimal synthetic routes for 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally related acetamides typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
  • Step 1 : Formation of the phenoxyacetamide backbone via condensation of 2-isopropylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Coupling with 3-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide .
  • Optimization : Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:intermediate) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and absence of byproducts (e.g., δ 7.8–7.2 ppm for trifluoromethylphenyl protons; δ 1.2–1.4 ppm for isopropyl groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>99%) and identifies impurities .

Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its experimental utility?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (logP ~3.8) due to the trifluoromethyl and isopropyl groups. Use DMSO or ethanol for stock solutions .
  • Stability : Stable at room temperature in inert atmospheres but sensitive to hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the isopropylphenoxy or trifluoromethylphenyl groups (e.g., replace isopropyl with cyclopropyl or vary substituent positions) .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (IC₅₀ values) .
  • Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict interactions. The trifluoromethyl group enhances hydrophobic binding, while the phenoxy moiety influences steric fit .

Q. How can contradictions in reported biological activity data be resolved (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assays : Use consistent assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from cell line variability (e.g., HepG2 vs. HEK293) .

Q. What computational strategies are effective for predicting metabolic pathways or toxicity?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., oxidation of the isopropyl group) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
  • MD Simulations : Run 100-ns simulations to assess stability in biological membranes, focusing on the acetamide linker’s flexibility .

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